4-Chloro-2,5-dma hydrochloride
Description
Historical Context and Evolution of Research Interest in Substituted Phenylalkylamines
The exploration of substituted phenylalkylamines has a rich history, with research interest spanning several decades. core.ac.uk The initial focus was often on understanding the structure-activity relationships (SAR) that govern the potency and effects of these compounds. core.ac.uknih.gov Early research into compounds like mescaline, a naturally occurring psychedelic phenethylamine (B48288), laid the groundwork for synthetic explorations. nih.govljmu.ac.uk
Chemists and pharmacologists systematically modified the phenylalkylamine scaffold, particularly focusing on substitutions at the 2, 4, and 5 positions of the phenyl ring, as this pattern was found to maximize potency. core.ac.uk The addition of an alpha-methyl group to the ethylamine (B1201723) side chain, creating the amphetamine subclass, was another key area of investigation, as this modification was observed to increase the potency of many ring-substituted compounds. uchile.cl Over time, the research evolved from simple synthesis and anecdotal reports to more rigorous pharmacological and behavioral studies in animal models, aiming to elucidate the mechanisms of action at specific receptor sites. nih.govuchile.cl
The Emergence of 4-Chloro-2,5-DMA Hydrochloride as a Focus in Neuropharmacological Investigations
Within the extensive family of substituted phenylalkylamines, this compound, also known as DOC, emerged as a compound of interest for neuropharmacological research due to its specific chemical structure and resulting biological activity. cymitquimica.comwikipedia.org The substitution of a chlorine atom at the 4-position of the 2,5-dimethoxyamphetamine (B1679032) backbone proved to be a significant modification, influencing its interaction with serotonin (B10506) receptors. d-nb.info
Researchers began to investigate 4-Chloro-2,5-DMA HCl to understand how halogen substitutions impact receptor binding affinity and functional activity. d-nb.info It is primarily studied for its effects on the central nervous system, particularly its activity as a partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. cymitquimica.comljmu.ac.uk The psychedelic effects of the compound are believed to be mediated through its actions on the 5-HT2A receptor. cymitquimica.comwikipedia.org Animal studies, such as those observing the head-twitch response in rodents, are used as a behavioral proxy to investigate its psychedelic-like effects. nih.govwikipedia.org Furthermore, its reinforcing effects have been studied in rodents using conditioned place preference (CPP) and self-administration paradigms. wikipedia.orgnih.gov
Classification within the Amphetamine and Phenethylamine Chemical Families for Research Purposes
For research purposes, this compound is classified as a substituted alpha-methylated phenethylamine, which places it within the broader amphetamine class of compounds. wikipedia.orgchemeurope.com The core structure is a phenethylamine, characterized by a phenyl ring attached to an amino group via a two-carbon chain. cymitquimica.comchemeurope.com The "2,5-DMA" designation indicates the presence of two methoxy (B1213986) groups at the 2nd and 5th positions of the phenyl ring. d-nb.info The "4-Chloro" specifies the chlorine atom at the 4th position, and the alpha-methyl group on the ethylamine side chain distinguishes it as an amphetamine derivative. wikipedia.orgd-nb.info Its hydrochloride salt form enhances its stability and solubility for laboratory use. caymanchem.com
This precise chemical classification is crucial for systematic research, allowing for direct comparisons with other substituted phenethylamines and amphetamines. For instance, it is the 3-carbon chain homologue of the psychedelic 2C-C, which lacks the alpha-methyl group. chemeurope.com This structural relationship enables researchers to study the specific contribution of the alpha-methyl group to the compound's pharmacological profile.
Current Academic Questions and Unaddressed Research Gaps
Despite the existing body of research, several questions regarding this compound remain unanswered, presenting opportunities for future investigation. A primary area of interest is the continued elucidation of its precise mechanism of action at a molecular level. While its affinity for 5-HT2 receptors is established, the downstream signaling pathways it activates and how these differ from other serotonergic compounds are not fully understood. researchgate.netnih.gov
Further research is needed to explore the full spectrum of its behavioral effects in animal models, moving beyond the head-twitch response to more complex cognitive and social behaviors. There is also a lack of comprehensive data on its metabolism. While initial studies have identified O-demethylated metabolites, a more detailed understanding of its metabolic fate and the enzymes involved is required. ljmu.ac.uk The potential for biased agonism, where a compound preferentially activates certain signaling pathways over others at the same receptor, is another critical area for future studies with this compound. researchgate.netnih.gov
A significant gap also exists in the direct comparative pharmacology between 4-Chloro-2,5-DMA and its closely related analogs, such as DOB (4-bromo) and DOI (4-iodo). d-nb.info A systematic comparison could provide valuable insights into how different halogen substitutions at the 4-position modulate the compound's interaction with serotonergic and other neurotransmitter systems.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCUOAJVCUYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Cl)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679946 | |
| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42203-77-0 | |
| Record name | 4-Chloro-2,5-dma hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042203770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOC hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126UOM158R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Precursors for Research Applications
Established Synthetic Pathways for 4-Chloro-2,5-DMA Hydrochloride
The synthesis of this compound is a well-documented process that begins with a substituted nitrobenzene (B124822) and proceeds through key intermediate steps to yield the final hydrochloride salt. This pathway is designed to ensure the correct placement of the chloro and dimethoxy functional groups on the phenyl ring, followed by the construction of the aminopropane side chain.
Reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) to Aniline (B41778) Derivative
The foundational step in the synthesis is the reduction of 4-chloro-2,5-dimethoxynitrobenzene to its corresponding aniline derivative, 4-chloro-2,5-dimethoxyaniline (B1194742). This transformation is critical as it converts the nitro group into an amino group, which is a necessary precursor for the subsequent steps. Catalytic hydrogenation is a commonly employed method for this reduction.
The process typically involves reacting 4-chloro-2,5-dimethoxynitrobenzene with hydrogen gas in the presence of a metal catalyst. google.com A modified platinum-on-carbon (Pt/C) catalyst is often used to achieve high yields and purity. google.comgoogle.com The reaction is generally carried out in an aromatic solvent, such as xylene or toluene, under elevated temperature and pressure to facilitate the reaction kinetics. google.com Optimization of these conditions is crucial for achieving high conversion rates while minimizing the formation of byproducts. google.com For instance, studies have shown that conducting the reduction at temperatures between 80° to 110°C and pressures from 5 to 50 atmospheres can lead to excellent yields. google.comgoogle.com The purity of the resulting 4-chloro-2,5-dimethoxyaniline is vital for the success of the subsequent synthetic steps. google.com
Reaction Conditions for the Reduction of 4-chloro-2,5-dimethoxynitrobenzene
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Modified Platinum-on-Carbon (Pt/C) | google.comgoogle.com |
| Solvent | Xylene or Toluene | google.com |
| Temperature | 80–110°C | google.comgoogle.com |
| Pressure | 5–50 atm | google.comgoogle.com |
Reductive Amination for Primary Amine Formation
Following the formation of 4-chloro-2,5-dimethoxyaniline, the next key transformation involves the formation of the primary amine side chain. One established route to amphetamine derivatives involves starting from the corresponding benzaldehyde. For instance, 2,5-dimethoxybenzaldehyde (B135726) can be chlorinated to 4-chloro-2,5-dimethoxybenzaldehyde. This aldehyde can then undergo a Henry reaction with nitroethane, followed by reduction of the resulting nitropropene to yield the primary amine, 4-chloro-2,5-dimethoxyamphetamine. erowid.orgscribd.com A common reducing agent for this step is lithium aluminum hydride (LiAlH4). erowid.orgscribd.com
Alternatively, a Sandmeyer-type reaction can be employed to introduce the chlorine atom at a later stage. scribd.com This method starts with 2,5-dimethoxyamphetamine (B1679032), which is then acetylated, nitrated, reduced to an amino group, and finally, the amino group is replaced by chlorine via a diazonium salt intermediate. scribd.com While this route is longer, it can produce a very pure product. scribd.com
Reductive amination of a ketone can also be used. This involves reacting the aniline intermediate with a ketone, such as acetone, in the presence of a reducing agent and a catalyst, like palladium on carbon, to form the amphetamine structure. researchgate.netpreprints.org
Hydrochloride Salt Formation for Research Use
The final step in the synthesis is the conversion of the free base of 4-chloro-2,5-dimethoxyamphetamine into its hydrochloride salt. erowid.org This is a standard procedure in pharmaceutical and research chemistry to improve the stability, solubility, and handling of the compound. smolecule.com The free base is dissolved in an anhydrous solvent, typically ether or ethanol, and then treated with anhydrous hydrogen chloride (HCl) gas or a solution of HCl in an appropriate solvent. erowid.org The hydrochloride salt precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried. erowid.org The resulting crystalline solid is the stable this compound, suitable for use as an analytical reference standard in research and forensic applications. caymanchem.com
Stereoselective Synthesis and Enantiomeric Resolution for Pharmacological Characterization
4-Chloro-2,5-DMA possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain, meaning it exists as two stereoisomers, or enantiomers: (R)-(-)-4-Chloro-2,5-DMA and (S)-(+)-4-Chloro-2,5-DMA. chemeurope.com It has been determined that the (R)-(-) isomer is the more pharmacologically active of the two. chemeurope.com Therefore, for detailed pharmacological characterization, it is often necessary to synthesize or resolve the individual enantiomers.
Stereoselective synthesis aims to produce a single enantiomer directly. This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. For phenethylamine (B48288) derivatives, stereoselective methods can include the asymmetric reduction of a prochiral ketone or the asymmetric amination of a ketone. nih.govresearchgate.net For example, imine reductases (IREDs) can be used for the stereoselective reductive amination of ketones to produce chiral amines with high enantiomeric excess. researchgate.net
Enantiomeric resolution is a technique used to separate a racemic mixture (a 1:1 mixture of both enantiomers) into its individual components. This is often accomplished by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. Once separated, the individual diastereomeric salts can be treated to regenerate the pure enantiomers of the amine.
Optimization of Synthetic Yields and Purity for Academic Research
For academic research, obtaining high yields and purity of this compound is essential for accurate and reproducible experimental results. caymanchem.com Optimization of the synthetic process involves a systematic variation of reaction parameters to find the conditions that maximize the desired product while minimizing impurities.
Key areas for optimization include:
Catalyst Selection and Loading: The choice of catalyst, such as the specific type of platinum-on-carbon, and its concentration can significantly impact reaction rate and selectivity. google.comgoogle.com Catalyst lifetime and the potential for recycling are also important considerations for scalability.
Solvent System: The polarity and properties of the solvent can influence the solubility of reactants and intermediates, affecting reaction efficiency. acs.org Studies have investigated the solubility of precursors like 4-chloro-2,5-dimethoxynitrobenzene and 4-chloro-2,5-dimethoxyaniline in various solvent mixtures to identify optimal conditions. acs.org
Temperature and Pressure: As seen in the reduction step, temperature and pressure are critical parameters that need to be carefully controlled to drive the reaction to completion without promoting side reactions or decomposition. google.com
pH Control: In certain steps, such as the catalytic reduction, maintaining a specific pH range (e.g., pH 8 to 10) through the addition of buffer substances can improve the yield and purity of the product. google.comgoogle.com
Purification Methods: The final purity of the compound relies on effective purification techniques at each step. This can include recrystallization, distillation, and column chromatography to remove unreacted starting materials, byproducts, and isomers. erowid.orggoogle.com
Key Parameters for Synthetic Optimization
| Parameter | Importance in Synthesis | Reference |
|---|---|---|
| Catalyst Choice | Affects reaction rate, selectivity, and yield. | google.comgoogle.com |
| Solvent System | Influences solubility and reaction efficiency. | acs.org |
| Temperature/Pressure | Critical for reaction kinetics and minimizing decomposition. | google.com |
| pH Control | Can improve yield and purity in specific reaction steps. | google.comgoogle.com |
| Purification | Essential for removing impurities and isolating the desired product. | erowid.orggoogle.com |
Isotopic Labeling Strategies for Metabolic and Neuroimaging Research (e.g., ¹³C, ²H, ¹⁸F)
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound in biological systems and for in vivo imaging studies such as Positron Emission Tomography (PET). For phenethylamines like 4-Chloro-2,5-DMA, isotopes such as Carbon-13 (¹³C), Deuterium (²H), and Fluorine-18 (¹⁸F) can be incorporated into the molecule. nih.govuba.arnih.gov
¹³C and ²H Labeling: Stable isotopes like ¹³C and ²H (deuterium) are commonly used in metabolic studies. By replacing a common atom (like ¹²C or ¹H) with its heavier isotope, the compound can be tracked and identified using techniques like mass spectrometry and NMR spectroscopy. This allows researchers to understand how the compound is metabolized, what byproducts are formed, and its distribution in various tissues. researchgate.net
¹⁸F and ¹¹C Labeling for PET: Positron-emitting isotopes like ¹⁸F and ¹¹C are used to synthesize radioligands for PET neuroimaging. nih.govnih.gov A PET scan can visualize and quantify the distribution of the radiolabeled compound in the brain in real-time. For a compound like 4-Chloro-2,5-DMA, which is known to interact with serotonin (B10506) receptors, a radiolabeled version could be used to study the density and occupancy of these receptors in living subjects. nih.govglpbio.com The synthesis of these radiolabeled compounds requires specialized, rapid synthetic methods due to the short half-lives of the isotopes (approx. 110 minutes for ¹⁸F and 20 minutes for ¹¹C). nih.gov For example, ¹¹C is often introduced by methylating a precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate, which could be applied to one of the methoxy (B1213986) groups in the 4-Chloro-2,5-DMA structure. nih.gov The development of ¹⁸F-labeled agonists has also been an area of active research for similar molecules. nih.gov
Analytical Characterization of Synthesized Batches for Research Purity (e.g., NMR, MS, IR, UV)
The definitive identification and purity assessment of synthesized batches of this compound are crucial for research applications. A combination of spectroscopic techniques is employed to unambiguously determine the molecular structure and detect any potential impurities. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of each proton in the molecule. The ¹H NMR spectrum of an amphetamine-type substance typically displays characteristic signals for the α-methyl-ethylamine sidechain, which manifest as a distinct doublet pair. thermofisher.com Specifically, the α-methyl protons appear as a doublet, and the β-methylene protons also present as a doublet due to coupling with the α-methine proton. thermofisher.com The α-methine proton, in turn, appears as a multiplet because of its coupling to both the β-methylene and α-methyl protons. thermofisher.com The aromatic region of the spectrum provides key information for identifying the specific analogue. thermofisher.com For this compound, the signals from the methoxy groups and the aromatic protons will have specific chemical shifts and coupling patterns that confirm the substitution on the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, the molecular weight is 266.16 g/mol . nih.govlgcstandards.com The electron ionization (EI) mass spectrum of the free base would show a molecular ion peak and characteristic fragment ions. For instance, dimethoxyphenethylamines typically exhibit major fragment ions at m/z 151/152. oup.com Analysis of these fragmentation patterns is essential for distinguishing between regioisomers. oup.com High-resolution mass spectrometry can provide the accurate mass of the molecule, which for this compound is 265.0636 Da. lgcstandards.comlgcstandards.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the amine group (N-H stretching), aromatic C-H stretching, aliphatic C-H stretching, C-O stretching of the methoxy groups, and C-Cl stretching. While some regioisomers may show similar absorption bands in the 2800–3100 cm⁻¹ region, they can often be differentiated by unique absorption bands of medium to strong intensity in the 700–1700 cm⁻¹ fingerprint region. oup.com The hydrochloride salt will also show characteristic absorptions related to the ammonium (B1175870) salt.
Ultraviolet-Visible (UV) Spectroscopy
UV-Visible spectroscopy measures the absorption of light by the molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene (B151609) ring in this compound. The UV spectrum of this compound in solution typically shows maximum absorption (λmax) at specific wavelengths. For this compound, λmax values have been reported at 205, 225, and 295 nm. caymanchem.comcaymanchem.com These values can be used for quantitative analysis and as a preliminary identification tool.
The combination of these analytical techniques provides a comprehensive characterization of synthesized this compound, ensuring its identity and purity for reliable use in research settings.
Interactive Data Tables
Table 1: Analytical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇Cl₂NO₂ | nih.gov |
| Molecular Weight | 266.16 g/mol | nih.govlgcstandards.com |
| Accurate Mass | 265.0636 Da | lgcstandards.comlgcstandards.com |
| Melting Point | 188-192°C | erowid.org |
| UV λmax | 205, 225, 295 nm | caymanchem.comcaymanchem.com |
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Source |
| ¹H NMR | Characteristic signals for α-methyl-ethylamine sidechain and substituted aromatic ring. | thermofisher.com |
| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation pattern. | oup.com |
| Infrared (IR) Spectroscopy | Absorption bands for amine, aromatic C-H, aliphatic C-H, C-O, and C-Cl functional groups. | oup.com |
Pharmacological Characterization at Molecular and Cellular Levels
Neurotransmitter Transporter Interactions and Reuptake Modulation
Scientific evidence indicates that 4-Chloro-2,5-DMA is effectively inactive as a monoamine transporter inhibitor. wikipedia.org In vitro binding assays show very high Kᵢ and half-maximal inhibitory concentration (IC₅₀) values for the human serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). wikipedia.org This lack of potent interaction with monoamine transporters distinguishes it from many other amphetamine derivatives that function as releasing agents or reuptake inhibitors. nih.gov
| Transporter | Binding Affinity (Kᵢ, nM) | Reuptake Inhibition (IC₅₀, nM) |
|---|---|---|
| Serotonin Transporter (SERT) | >10,000 wikipedia.org | >8,600 wikipedia.org |
| Norepinephrine Transporter (NET) | >7,700 wikipedia.org | >8,400 wikipedia.org |
| Dopamine Transporter (DAT) | >10,000 wikipedia.org | >10,000 wikipedia.org |
Serotonin Transporter (SERT) Modulation
Research indicates that 4-Chloro-2,5-DMA hydrochloride is effectively inactive as a modulator of the serotonin transporter. wikipedia.org Studies measuring its binding affinity and inhibitory concentration have found its effects to be minimal. Specifically, the binding affinity (Kᵢ) for SERT is reported to be greater than 10,000 nM, and its half-maximal inhibitory concentration (IC₅₀) is above 8,600 nM. wikipedia.org These high values signify a lack of significant interaction at pharmacologically relevant concentrations. wikipedia.org Further studies on a range of substituted phenethylamines, including DOC, confirmed that it does not have a significant affinity for the serotonin transporter. nih.gov
Dopamine Transporter (DAT) Modulation
Similar to its interaction with SERT, this compound shows no significant activity at the dopamine transporter. wikipedia.org Experimental data reveal a binding affinity (Kᵢ) and a half-maximal inhibitory concentration (IC₅₀) both exceeding 10,000 nM. wikipedia.org This demonstrates that the compound does not act as a reuptake inhibitor or releasing agent at the dopamine transporter. wikipedia.org
Noradrenaline Transporter (NET) Modulation
The modulatory effect of this compound on the noradrenaline transporter is also negligible. wikipedia.org The binding affinity (Kᵢ) for NET has been measured at over 7,700 nM, with a half-maximal inhibitory concentration (IC₅₀) greater than 8,400 nM. wikipedia.org These findings collectively establish that this compound's primary mechanism of action does not involve the direct inhibition of monoamine transporters. wikipedia.org
Interactive Data Table: Monoamine Transporter Interaction Profile of 4-Chloro-2,5-DMA
| Transporter | Binding Affinity (Kᵢ, nM) | Inhibition (IC₅₀, nM) | Activity Level |
| SERT | >10,000 wikipedia.org | >8,600 wikipedia.org | Minimal / Inactive |
| DAT | >10,000 wikipedia.org | >10,000 wikipedia.org | Minimal / Inactive |
| NET | >7,700 wikipedia.org | >8,400 wikipedia.org | Minimal / Inactive |
Enzyme Inhibition and Activation Profiles in Neurochemical Pathways
The potential for this compound to inhibit or activate key enzymes involved in neurotransmitter metabolism is another area of pharmacological interest.
Monoamine Oxidase (MAO) Interactions
While many amphetamine derivatives are known to interact with monoamine oxidase (MAO), specific data on the direct inhibitory activity of this compound on MAO-A or MAO-B isoforms is not extensively detailed in the reviewed scientific literature. nih.gov One study investigated the metabolism of several 2,5-dimethoxyamphetamine (B1679032) derivatives, including DOC, and found that the metabolic pathways are primarily mediated by cytochrome P450 enzymes, specifically CYP2D6, rather than MAO. nih.gov That study also determined that DOC acts as a competitive inhibitor of CYP2D6. nih.gov
Catechol-O-methyltransferase (COMT) Interactions
There is no specific information available in the surveyed scientific literature regarding the interaction profile of this compound with the enzyme Catechol-O-methyltransferase (COMT).
Intracellular Signaling Cascades Triggered by Receptor Activation
The primary pharmacological activity of this compound stems from its function as a potent agonist at serotonin 5-HT₂ family receptors, particularly the 5-HT₂ₐ subtype. wikipedia.orgljmu.ac.uk Activation of this G protein-coupled receptor (GPCR) initiates a cascade of intracellular signaling events. wikipedia.orgjneurosci.org
The canonical pathway for 5-HT₂ₐ receptor signaling involves its coupling to Gq/G₁₁ proteins. wikipedia.orgnih.gov Upon agonist binding, the activated receptor stimulates phospholipase C (PLC). jneurosci.org PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). wikipedia.orgjneurosci.org IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. wikipedia.orgjneurosci.org Simultaneously, DAG activates protein kinase C (PKC). wikipedia.org
Research indicates that the signaling profile of hallucinogenic agonists like DOC may be more complex, a concept known as functional selectivity. nih.gov It has been demonstrated that hallucinogen-activated 5-HT₂ₐ receptors also engage pertussis toxin (PTX)-sensitive heterotrimeric Gᵢ/ₒ proteins, a pathway not typically engaged by non-hallucinogenic serotonin agonists. nih.gov More recent findings suggest that due to their lipophilic nature, psychedelic compounds can cross the cell membrane and activate a distinct pool of intracellular 5-HT₂ₐ receptors, for instance, those located in the Golgi apparatus. mdpi.comresearchgate.net This intracellular engagement is hypothesized to trigger sustained signaling that may involve pathways such as the mammalian target of rapamycin (B549165) (mTOR), contributing to effects on neuroplasticity. researchgate.net
G-Protein Coupled Receptor (GPCR) Signaling Pathways (e.g., IP-1 Turnover)
This compound is a selective agonist for the serotonin 5-HT₂ receptor subtypes, particularly the 5-HT₂ₐ and 5-HT₂꜀ receptors. wikipedia.org Its psychedelic effects are understood to be mediated principally through its agonist activity at the 5-HT₂ₐ receptor. wikipedia.orgljmu.ac.uk The compound belongs to the 4-substituted-2,5-dimethoxyamphetamine (DOx) family, which are known for their potent and long-lasting effects as selective 5-HT₂ receptor agonists. wikipedia.org
The activation of 5-HT₂ receptors by agonists typically initiates intracellular signaling cascades through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C. A common method to quantify this pathway's activation is to measure the accumulation of inositol monophosphate (IP-1), a downstream metabolite of IP₃.
Studies have confirmed the activity of this compound through such functional assays. In human embryonic kidney (HEK) cells expressing the human 5-HT₂꜀ receptor (HEK-h5-HT₂꜀), the compound's effect on 5-HT₂꜀-mediated IP-1 turnover has been evaluated. Further functional assessment in HEK cells expressing the human 5-HT₂ₐ receptor (HEK-5-HT₂ₐ) utilized a [³H]arachidonic acid release assay, another downstream consequence of PLC activation. In this assay, this compound was identified as a potent agonist.
Binding affinity studies provide quantitative measures of a ligand's ability to bind to a receptor. The affinity is typically expressed as the inhibition constant (Ki), with a lower value indicating a stronger binding affinity.
Interactive Data Table: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor Target (Human) | Binding Affinity (Ki, nM) |
| 5-HT₂ₐ | 4 |
| 5-HT₂꜀ | 17 |
| 5-HT₁ₐ | >10,000 |
| 5-HT₁ₑ | >10,000 |
| 5-HT₅ₐ | >10,000 |
| 5-HT₆ | 2,420 |
| 5-HT₇ | 4,280 |
| D₁ | >10,000 |
| D₂ | >10,000 |
| D₃ | >10,000 |
| α₁ₐ-adrenergic | 1,020 |
| α₂ₐ-adrenergic | 4,940 |
| H₁ | 9,800 |
Data sourced from literature. wikipedia.org This table is interactive. You can sort and filter the data as needed.
Beta-Arrestin Recruitment and Receptor Internalization Mechanisms
Upon activation by an agonist, GPCRs are phosphorylated, which promotes the binding of proteins called β-arrestins. nih.gov β-arrestin binding is a key mechanism for receptor desensitization, as it uncouples the receptor from its G-protein and targets it for internalization from the cell surface. columbia.edu Furthermore, β-arrestins can also initiate their own G-protein-independent signaling cascades. nih.govcolumbia.edu The balance between G-protein-mediated signaling and β-arrestin-mediated signaling is a concept known as "biased agonism," which is an area of intense research in drug development. news-medical.netnih.gov
While the role of β-arrestin2 in mediating the behavioral effects of other classic psychedelics like LSD has been investigated nih.gov, specific studies detailing the β-arrestin recruitment profile or receptor internalization mechanisms for this compound were not identified in the reviewed scientific literature.
Gene Expression Modulation in Cellular Models
The activation of cellular signaling pathways, such as those initiated by GPCRs, can lead to downstream changes in gene expression. nih.gov These changes can, in turn, mediate the long-term effects of a substance on cellular physiology and function. Research into other psychedelic compounds has shown that they can alter the expression of genes related to synaptic plasticity and neurotransmission. nih.govnih.gov
However, specific studies using cellular models to profile the modulation of gene expression by this compound have not been identified in the available scientific literature.
In Vitro Electrophysiological Characterization in Neuronal Systems
In vitro electrophysiology is used to study how a compound affects the electrical properties of neurons, such as their firing patterns, synaptic integration, and ion channel function. nih.gov
Modulation of Synaptic Transmission and Neuronal Firing
The electrical activity of neurons, including the generation of action potentials (neuronal firing) and the transmission of signals across synapses, is fundamental to brain function. nih.gov Ion channels are critical in shaping these electrical signals. pharmacologyeducation.org Psychedelic compounds, through their potent effects on receptors like the 5-HT₂ₐ receptor, are known to significantly alter neuronal firing and network activity.
Despite the known activity of this compound at serotonin receptors, which are key modulators of neuronal activity, detailed in vitro electrophysiological studies characterizing its specific effects on synaptic transmission and neuronal firing patterns were not found in the reviewed literature.
Effects on Ion Channel Activity
Ion channels are pore-forming proteins that control the flow of ions across cell membranes, and their function is essential for neuronal excitability. pharmacologyeducation.org Direct or indirect modulation of ion channel activity can profoundly impact neuronal function.
Specific research data detailing the direct or indirect effects of this compound on the activity of specific ion channels (e.g., sodium, potassium, calcium channels) in neuronal systems could not be identified in the surveyed scientific literature.
Metabolic Pathways and Biotransformation Research
Identification and Characterization of Phase I and Phase II Metabolites in Preclinical Models
Research into the biotransformation of 4-Chloro-2,5-dma hydrochloride (DOC) in preclinical models, primarily in rats, has elucidated the key metabolic steps. The primary Phase I metabolic pathway involves the O-demethylation of the parent compound. nih.govresearchgate.net This enzymatic process occurs at either the 2- or 5-position of the phenyl ring, leading to the formation of two primary O-demethylated metabolites. researchgate.netljmu.ac.uk
Following Phase I transformation, these newly formed hydroxylated metabolites undergo Phase II conjugation reactions. Specifically, they are subject to glucuronidation and/or sulfation. nih.govresearchgate.net This conjugation significantly increases the water solubility of the metabolites, facilitating their subsequent excretion from the body. The presence of these conjugated metabolites in rat urine has been confirmed through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which often requires an acid hydrolysis step to cleave the conjugate and detect the core metabolite. nih.govresearchgate.net
In vitro metabolism studies corroborate these findings, demonstrating the conversion of DOC into its two O-demethylated metabolites at the 2- and 5-positions. ljmu.ac.uk
Table 1: Identified Metabolites of 4-Chloro-2,5-DMA in Rat Studies
| Metabolic Phase | Metabolic Reaction | Resulting Metabolite(s) | Preclinical Model | Reference |
|---|---|---|---|---|
| Phase I | O-demethylation | 2-hydroxy-4-chloro-5-methoxyamphetamine | Rat | nih.govresearchgate.net |
| 5-hydroxy-4-chloro-2-methoxyamphetamine | ||||
| Phase II | Glucuronidation | Glucuronide conjugates of O-demethylated metabolites | Rat | nih.gov |
Cytochrome P450 Enzyme Involvement in this compound Biotransformation
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the Phase I metabolism of a vast array of compounds. For this compound, research has pinpointed a specific CYP isoenzyme as the primary catalyst for its initial biotransformation. Studies utilizing microsomes from insect cells heterologously expressing human CYP isoenzymes have identified CYP2D6 as the principal enzyme responsible for the O-demethylation of DOC. nih.gov
While CYP2D6 is the main contributor to this metabolic step, it has been noted that the quantity of metabolites produced in these in vitro systems was relatively small. nih.gov All tested 2,5-dimethoxyamphetamine (B1679032) derivatives, including DOC, were found to be competitive inhibitors of CYP2D6. nih.gov This suggests a potential for drug-drug interactions if co-administered with other substrates of this enzyme.
For comparison, studies on other structurally related phenethylamines have shown the involvement of other CYP isoenzymes, such as CYP1A2, CYP2C19, and CYP3A4, in their metabolism. researchgate.net However, for DOC specifically, the current body of evidence strongly indicates that CYP2D6 is the key player in its primary metabolic clearance pathway. researchgate.netnih.gov
Glucuronidation and Sulfation Pathways in Animal Studies
Following the initial hydroxylation by CYP enzymes, the metabolites of this compound enter Phase II metabolism, where they are conjugated to increase their polarity and facilitate excretion. In animal studies with rats, it has been demonstrated that the O-demethylated metabolites of DOC undergo both glucuronidation and sulfation. nih.govresearchgate.net
This conjugation process involves the enzymatic transfer of glucuronic acid or a sulfo group to the hydroxyl group of the Phase I metabolites. frontiersin.org The resulting glucuronide and sulfate (B86663) conjugates are significantly more water-soluble than the parent compound and the initial metabolites, which is a critical step for their elimination via the kidneys. frontiersin.org The detection of these conjugates in rat urine, often after enzymatic or acidic hydrolysis, provides direct evidence for the involvement of these pathways in the disposition of DOC in preclinical models. nih.gov The metabolism of the related compound 25C-NBOMe also prominently features glucuronidation and sulfation of its Phase I metabolites, suggesting this is a common clearance mechanism for this class of compounds. researchgate.net
Excretion Pathways and Metabolite Profiling in Animal Studies
The primary route of excretion for this compound and its metabolites in preclinical animal models is through the urine. nih.govresearchgate.net Metabolite profiling in rat urine using gas chromatography-mass spectrometry has been instrumental in identifying the products of its biotransformation. nih.gov These studies have consistently shown that the O-demethylated and subsequently conjugated metabolites are the main species eliminated from the body. nih.govresearchgate.net
In a documented case of a fatal intoxication, 4-Chloro-2,5-DMA and its metabolites were detected in a range of biological specimens, including the liver, spleen, bone, lung, and pubic hair. researchgate.net This indicates a wide distribution of the compound throughout the body. For the related compound 4-chloro-2-methylphenoxyacetic acid (MCPA), urine was also the principal route of excretion in both rats and dogs. fao.org
Table 2: Excretion and Distribution Findings for 4-Chloro-2,5-DMA
| Finding | Sample Type | Preclinical/Case Details | Reference |
|---|---|---|---|
| Primary Excretion Route | Urine | Rat studies | nih.govresearchgate.net |
| Metabolite Identification | Urine | Rat studies using GC-MS | nih.gov |
Comparative Metabolism Across Species Relevant to Preclinical Research
The majority of metabolic research on this compound has been conducted in rats. nih.govresearchgate.net A significant gap in the current knowledge is the lack of data on the metabolism of DOC in humans. researchgate.net This is a critical consideration, as interspecies differences in drug metabolism can have profound implications for the extrapolation of toxicological findings from animal models.
Comparative metabolic studies on other 2,5-dimethoxyamphetamine derivatives have frequently highlighted the central role of the CYP2D6 enzyme. researchgate.netnih.gov However, the activity and substrate specificity of CYP enzymes can vary considerably between species. For instance, research on the herbicide MCPA revealed substantial differences in the rate of renal elimination and the extent of metabolite conjugation between rats and dogs. fao.org In dogs, renal clearance was notably slower, leading to a disproportionately higher systemic exposure compared to rats. canada.ca
These findings underscore the importance of conducting comparative in vitro metabolism studies using liver microsomes or hepatocytes from different species, including humans, during preclinical development. dovepress.com Such studies help to determine the most appropriate animal model for toxicological assessment and to identify any human-specific metabolites that may not be formed in the animal species being tested. Without direct comparative data for DOC, the relevance of the rat metabolic profile to humans remains an area for further investigation.
Advanced Analytical Techniques for Research Quantification and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Biological Matrices (Preclinical)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of 4-Chloro-2,5-dma hydrochloride in preclinical biological samples such as plasma and urine. fda.gov.tw Its high sensitivity and selectivity make it ideal for detecting the low concentrations typical in pharmacokinetic studies. fda.gov.tw Method development often involves a "dilute-and-shoot" approach for urine samples, where the sample is centrifuged, and the supernatant is diluted before injection, minimizing sample preparation time. fda.gov.tw
For chromatographic separation, reversed-phase columns are typically used with a gradient elution program. A common mobile phase consists of an aqueous component with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization and a polar organic solvent such as methanol (B129727) or acetonitrile. fda.gov.tw Detection is achieved using an electrospray ionization (ESI) source operating in positive ion mode, followed by multiple reaction monitoring (MRM) to enhance specificity. the-ltg.org
Table 1: Example LC-MS/MS Parameters for Phenethylamine (B48288) Analysis
| Parameter | Condition |
|---|---|
| Chromatography | Reversed-phase C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification of this compound, especially in seized materials and toxicological screening. the-ltg.orgchemeurope.com Due to the polar nature of the primary amine group, derivatization is a critical step to increase the compound's volatility and thermal stability. Acetylation, often using acetic anhydride, is a common derivatization procedure. nih.gov
Following derivatization, the analyte is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer, typically operating in electron ionization (EI) mode. The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a chemical fingerprint for identification. the-ltg.org For 4-Chloro-2,5-dma, a key fragment ion observed is at a mass-to-charge ratio (m/z) of 44, corresponding to the imine fragment. the-ltg.org Full-scan GC-MS is valuable for identifying metabolites in preclinical studies, such as in rat urine. nih.gov
Capillary Electrophoresis (CE) for Compound Purity and Identification in Research Samples
Capillary electrophoresis (CE) has emerged as a powerful technique for assessing the purity of research samples and for the chiral separation of enantiomers of amphetamine-type compounds. dntb.gov.uascispace.com The technique offers high separation efficiency, rapid analysis times, and requires minimal sample and solvent volumes. mdpi.comspiedigitallibrary.org For chiral separations of compounds like this compound, chiral selectors such as cyclodextrins (CDs) are added to the background electrolyte (BGE). nih.govsemanticscholar.org
Different types of CDs, including native and derivatized versions like acetyl-β-CD, have been successfully used to resolve the enantiomers of related dimethoxyamphetamine derivatives. semanticscholar.org Studies have shown that for some analytes, including DOC, chiral separation was only achieved with acetyl-β-CD. semanticscholar.org The separation is typically performed in a fused-silica capillary using a low pH buffer, such as sodium phosphate, with detection by a diode-array detector (DAD). nih.gov This method is crucial because the (R)- and (S)-enantiomers of hallucinogenic amphetamines can exhibit different potencies and pharmacological profiles. ljmu.ac.uk
Table 2: Typical CE Parameters for Chiral Separation of Amphetamine Derivatives
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica (e.g., 50 µm ID) |
| Background Electrolyte (BGE) | 10 mM Sodium Phosphate buffer (pH 2.5) |
| Chiral Selector | 10 mM Acetyl-β-cyclodextrin |
| Voltage | ~22-30 kV |
| Detection | Diode Array Detector (DAD) at ~209 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its metabolites. the-ltg.orgljmu.ac.uk Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for definitive confirmation of its structure. ethernet.edu.et While direct NMR data on the metabolites of this compound is scarce, studies on rats have identified that metabolism primarily occurs via O-demethylation at either the 2- or 5-position of the phenyl ring. nih.govresearchgate.net The structural confirmation of these metabolites would rely on comparing their NMR spectra to that of the parent compound, looking for characteristic changes in the chemical shifts of the methoxy (B1213986) and aromatic protons. researchgate.net In forensic contexts, low-field ¹H NMR has been demonstrated as a rapid tool for identifying controlled substances in seized samples by matching the spectrum to a library of known compounds. acs.org
Spectrophotometric and Spectrofluorimetric Methods for Research Assay Development
While less specific than mass spectrometric methods, spectrophotometric and spectrofluorimetric techniques can be developed for the quantification of amphetamine-type compounds in research settings, particularly for bulk materials or pharmaceutical formulations. ajphr.comscielo.br UV-Vis spectrophotometry of this compound shows absorption maxima (λmax) at approximately 205, 225, and 295 nm. caymanchem.com Quantitative methods can be based on charge-transfer complex formation. For instance, primary amines can react with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to form a colored complex that can be measured spectrophotometrically. ajphr.com
Fluorescence spectroscopy offers higher sensitivity and specificity compared to UV-Vis spectrophotometry. unodc.org Methods can be developed based on the native fluorescence of the compound or by derivatization with a fluorogenic reagent. scielo.brnih.gov Excitation-emission matrix (EEM) fluorescence coupled with chemometric analysis like parallel factor analysis (PARAFAC) has been successfully used for the simultaneous determination of multiple amphetamine-type substances in the presence of adulterants. nih.gov
Radioligand Binding Assays for Receptor Affinity Determination in Research
Radioligand binding assays are fundamental in pharmacological research to determine the affinity of a compound for specific neurotransmitter receptors. For this compound, these assays have been crucial in characterizing its interaction with serotonin (B10506) (5-HT) receptors, which is believed to mediate its primary effects. ncats.ioglpbio.com
Research has shown that this compound is a potent agonist at 5-HT₂ₐ and 5-HT₂C receptors. ljmu.ac.ukncats.io Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to displace 50% of a specific radioligand from the receptor. Studies using cell lines expressing human serotonin receptors have determined Ki values for this compound in the low nanomolar range, indicating high affinity. ncats.io For example, one study reported a Ki value of 4.0 nM at the 5-HT₂ₐ receptor and 3.54 nM at the 5-HT₂C receptor. ncats.io These assays often use specific radioligands like [³H]ketanserin for 5-HT₂ₐ receptors or [¹²⁵I]DOI for 5-HT₂C receptors. ljmu.ac.ukncats.io
Table 3: Receptor Binding Affinities (Ki) of this compound
| Receptor | Reported Ki (nM) | Radioligand Used | Reference |
|---|---|---|---|
| Human 5-HT₂ₐ | 4.0 | Not Specified | ncats.io |
| Human 5-HT₂C | 3.54 | [¹²⁵I]DOI | ncats.io |
| Rat 5-HT₂ (Frontal Cortex) | 218 | [³H]ketanserin | ljmu.ac.uk |
Table of Compound Names
| Abbreviation/Common Name | Systematic Name |
|---|---|
| This compound / DOC | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine hydrochloride |
| MDMA | 3,4-Methylenedioxymethamphetamine |
| MDA | 3,4-Methylenedioxyamphetamine |
| DOI | 1-(2,5-Dimethoxy-4-iodophenyl)propan-2-amine |
| DOM | 1-(2,5-Dimethoxy-4-methylphenyl)propan-2-amine |
| DOB | 1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-amine |
| LSD | Lysergic acid diethylamide |
Structure Activity Relationship Sar Studies and Analog Design
Impact of Halogen Substitution at the 4-Position on Pharmacological Profiles
The substitution at the 4-position of the 2,5-dimethoxyamphetamine (B1679032) scaffold is a critical determinant of pharmacological activity, particularly at serotonin (B10506) 5-HT₂ receptors. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) significantly modulates the compound's affinity and functional profile.
Generally, within the 2,5-dimethoxyphenethylamine and amphetamine series, lipophilic substituents at the 4-position are favorable for activity. researchgate.net For halogenated analogs, an increase in atomic size and lipophilicity from fluorine to iodine often correlates with increased potency and affinity for the 5-HT₂ₐ receptor. wikipedia.orgcore.ac.uk For instance, 4-Bromo-2,5-DMA (DOB) and 4-Iodo-2,5-DMA (DOI) are known to be highly potent 5-HT₂ₐ receptor agonists. wikipedia.orgresearchgate.net 4-Chloro-2,5-DMA (DOC) also demonstrates high affinity for the 5-HT₂ₐ receptor. ljmu.ac.ukglpbio.com
Studies comparing halogenated phenethylamines have shown that alkyl or halogen groups at the para position (R¹) of the phenyl ring result in similar or enhanced affinity for the 5-HT₂ₐ receptor. biomolther.org In contrast, placing an alkoxy or nitro group at this position tends to decrease affinity. biomolther.org This highlights the importance of the electronic and steric properties of the 4-position substituent in governing receptor interaction. The 4-position substituent is believed to occupy a hydrophobic pocket within the receptor binding site. capes.gov.brresearchgate.net
Table 1: Comparison of 4-Substituted-2,5-dimethoxyamphetamines (DOx class)
| Compound | 4-Substituent | Receptor Target(s) | General Activity |
|---|---|---|---|
| DOM | Methyl | 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C | Potent Agonist |
| DOC | Chloro | 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C | Potent Agonist wikipedia.orgljmu.ac.uk |
| DOB | Bromo | 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C | Potent Agonist |
Role of Methoxyl Group Positions (2,5-) on Receptor Selectivity and Potency
The specific 2,5-dimethoxy substitution pattern on the phenyl ring is a hallmark of many potent phenethylamine (B48288) and amphetamine agonists at serotonin receptors. wikipedia.orgresearchgate.net Varying the positions of these methoxy (B1213986) groups generally leads to a significant reduction in activity, underscoring the critical role of the 2,5-dioxygenation pattern for optimal interaction with the 5-HT₂ family of receptors. nih.govmeduniwien.ac.at
Research has demonstrated that the 2,5-dimethoxy motif is crucial for in vivo potency. researchgate.netmdpi.com Elimination of either the 2- or 5-methoxy group in related compounds like 2C-B and DOB results in a modest drop in in vitro binding affinity and functional potency at 5-HT₂ₐ and 5-HT₂C receptors, but a significant decrease in in vivo effects. researchgate.net The removal of the 5-methoxy group has a more pronounced negative effect on in vitro potency than the removal of the 2-methoxy group. researchgate.net Furthermore, studies on 2,5-dimethoxy-4-methylamphetamine (DOM) analogs where the methoxy groups were altered (e.g., O-desmethyl or ethyl analogs) showed that these changes made the compounds significantly less potent, confirming the importance of the methoxy groups for 5-HT₂ₐ binding. wikipedia.org The oxygen atoms of these groups are thought to be key interaction points within the receptor. wikipedia.org
Translocation of the 5-alkoxy substituent to the 6-position has also been shown to affect 5-HT₂ₐ/₂C receptor affinity. nih.gov This structural sensitivity highlights a specific spatial requirement for ligand binding, where the 2- and 5-positions provide an optimal arrangement for interaction with key residues in the receptor's binding pocket.
Influence of Alpha-Methyl Group Stereochemistry on Biological Activity
The presence of a methyl group on the alpha-carbon (the carbon atom adjacent to the nitrogen atom) of the ethylamine (B1201723) side chain defines the compound as an amphetamine rather than a phenethylamine. This alpha-methyl group introduces a chiral center, meaning the compound can exist as two different stereoisomers (enantiomers): (R)- and (S)-4-Chloro-2,5-DMA.
For phenethylamine-type compounds, the stereochemistry of the alpha-methyl group is a significant factor in their biological activity. capes.gov.brnih.gov In the case of α-methylphenethylamines (amphetamines), the (R)-enantiomer is typically the more potent optical isomer at 5-HT₂ receptors. nih.gov This stereoselectivity implies that the receptor's binding pocket is sensitive to the three-dimensional shape of the ligand, with one enantiomer achieving a more favorable orientation and interaction than the other.
The alpha-methyl group also serves a metabolic role by making the compound more resistant to oxidative deamination by monoamine oxidase (MAO), which can lead to a longer duration of action compared to its phenethylamine counterpart (2C-C). nih.govnih.govfrontiersin.org While the introduction of the alpha-methyl group can have a major impact on in vivo potency and duration, its effect on in vitro receptor binding affinity at 5-HT₂ₐ/₂C receptors can be minor. core.ac.uknih.govfrontiersin.org However, studies have shown that for some compounds, phenylisopropylamines (with the α-methyl group) are more efficacious agonists at the 5-HT₂ₐ receptor than their phenethylamine counterparts. core.ac.ukresearchgate.net
Design and Synthesis of 4-Chloro-2,5-DMA Hydrochloride Analogs for SAR Probes
To further explore the structure-activity relationships of the 4-chloro-2,5-DMA scaffold, various analogs have been designed and synthesized to serve as SAR probes. These probes involve systematic modifications to the parent structure to map out the chemical space required for receptor interaction.
One common modification is the N-benzylation of the primary amine. For example, the addition of a 2-methoxybenzyl group to the nitrogen of 4-Chloro-2,5-dimethoxyphenethylamine (2C-C) creates 25C-NBOMe. biomolther.org This modification often dramatically increases potency by allowing the N-benzyl moiety to engage a deep secondary binding pocket in the 5-HT₂ₐ receptor. biomolther.orgnih.gov Other N-benzyl substitutions, such as with a 2-hydroxybenzyl (25C-NBOH) or 2-fluorobenzyl (25C-NBF) group, have also been explored to probe the nature of this secondary pocket. biomolther.org
Other synthetic strategies include:
Varying the 4-position substituent: Replacing the chloro group with other functionalities like alkyl, alkylsulfanyl, or more complex groups to probe the limits of the hydrophobic pocket. nih.govacs.org
Modifying the methoxy groups: Altering the 2- and 5-substituents to explore the impact on potency and selectivity. wikipedia.orgacs.org
Creating rigidified analogs: Incorporating the phenethylamine backbone into a more rigid ring system, such as a phenylpiperidine, to understand the preferred conformation for receptor binding. acs.org
These synthetic efforts provide valuable tool compounds for dissecting the molecular pharmacology of 5-HT₂ receptors. nih.govacs.org
Computational Chemistry and Molecular Docking for Predicting Ligand-Receptor Interactions
Computational chemistry and molecular docking have become invaluable tools for understanding how ligands like 4-Chloro-2,5-DMA interact with their receptor targets at an atomic level. nih.govnih.govbiomolther.org These methods use computer models of the receptor's structure to predict the most likely binding pose of a ligand and estimate the strength of the interaction.
For phenethylamine agonists, docking studies at 5-HT₂ₐ receptor models have helped to identify key amino acid residues that form interactions with the ligand. nih.govacs.orgnih.gov Key predicted interactions often include:
A salt bridge between the protonated amine of the ligand and a conserved aspartate residue in transmembrane domain 3 (TM3).
Hydrogen bonding between the methoxy groups and serine residues in transmembrane domain 5 (TM5). nih.govnih.gov
Hydrophobic interactions between the aromatic ring and the 4-position chloro group with nonpolar residues lining the binding pocket. researchgate.net
Development of Fluorescent and Photoaffinity Ligands Based on the Phenethylamine Scaffold
The phenethylamine scaffold has served as a foundation for the development of sophisticated chemical tools, such as fluorescent and photoaffinity ligands, to study receptor biology. nih.govresearchgate.net These probes are designed to report on the location and dynamics of receptors or to permanently label them for biochemical characterization.
Fluorescent Ligands: These are created by attaching a fluorophore (a molecule that emits light upon excitation) to the phenethylamine structure. The resulting probe can be used in fluorescence microscopy to visualize the distribution of target receptors on the surface of cells or within tissues. The design must ensure that the addition of the bulky fluorophore does not abolish binding to the receptor. nih.govresearchgate.net
Photoaffinity Ligands: These are analogs that incorporate a photoreactive group, such as an azide (B81097) or a diazirine. Upon exposure to UV light, this group becomes highly reactive and forms a permanent, covalent bond with nearby amino acid residues in the receptor's binding pocket. This allows researchers to irreversibly "tag" the receptor, which can then be isolated and identified, and the specific site of covalent attachment can be mapped to precisely identify the binding pocket. An alkyne-functionalized derivative of mescaline, a related phenethylamine, has been described as a tool for such applications, enabling "click chemistry" for tagging and visualization. nih.gov
These molecular probes are essential for advancing the understanding of receptor structure, function, and regulation, providing insights that are not achievable through standard pharmacological assays alone. acs.org
Neurobiological Investigations in Preclinical Animal Models
Neurotransmitter Release and Turnover in Rodent Brain Regions
Investigations into the neurochemical mechanisms of 4-Chloro-2,5-dma hydrochloride reveal a primary interaction with serotonin (B10506) receptors rather than a direct influence on the release or reuptake of monoamine neurotransmitters.
Contrary to compounds that act as serotonin releasing agents, research indicates that this compound is inactive as a monoamine releasing agent and does not inhibit serotonin reuptake. Its primary mechanism of action in the serotonergic system is through direct agonism at serotonin receptors. Specifically, it has been identified as a potent full agonist at the 5-HT2A and 5-HT2C receptors. This receptor activation is the principal driver of its downstream neurobiological effects.
Studies have shown that this compound does not act as a releasing agent or reuptake inhibitor for dopamine (B1211576). While some behavioral effects of the broader class of phenethylamines can be linked to the dopaminergic system, the direct action of this specific compound does not appear to involve the modulation of dopamine release or transport.
Similar to its lack of effect on serotonin and dopamine release, this compound is not known to directly stimulate the release of norepinephrine (B1679862) or inhibit its reuptake. Its neurobiological activity is predominantly centered on its affinity for and activation of specific serotonin receptor subtypes.
Neurotransmitter System Modulation in In Vivo Microdialysis Studies
To date, specific in vivo microdialysis studies focusing on the modulation of neurotransmitter systems by this compound in rodent brain regions have not been identified in the reviewed scientific literature. The established finding that the compound is not a monoamine releasing agent or reuptake inhibitor may account for the absence of such studies, which are typically designed to measure changes in extracellular neurotransmitter concentrations following a pharmacological challenge.
Behavioral Phenotyping in Animal Models for Investigating Neurochemical Hypotheses
Behavioral studies in animal models have been instrumental in characterizing the in vivo effects of this compound, providing insights that correlate with its known neurochemical properties.
Preclinical studies in mice have demonstrated that this compound administration leads to a depression of locomotor activity. This effect is consistent with the actions of many 5-HT2A receptor agonists. The reduction in movement suggests that the compound does not produce the typical stimulant effects associated with other amphetamine derivatives that act as dopamine and norepinephrine releasing agents.
Table 1: Effect of this compound on Locomotor Activity in Mice No specific quantitative data for a table on the locomotor activity of this compound was found in the reviewed literature. The available information describes a general depression of locomotor activity.
| Treatment Group | Locomotor Activity (Qualitative Description) |
| Vehicle Control | Normal |
| This compound | Depressed |
Conditioned Place Preference (CPP) and Self-Administration in Rodents (for studying reinforcing effects)
The rewarding and reinforcing properties of this compound (DOC) have been investigated using established behavioral paradigms in rodent models, specifically conditioned place preference (CPP) in mice and self-administration (SA) in rats. nih.gov The CPP paradigm is a model used to evaluate the motivational effects of drugs by measuring the association an animal forms between a specific environment and a drug stimulus. frontiersin.orgnih.gov A preference for the drug-paired environment suggests rewarding properties. nih.gov
In a key study, the effects of DOC were evaluated in both CPP and SA tests. nih.gov In the CPP test, mice demonstrated an increased preference for the drug-paired compartment at a specific dose, indicating that the compound has rewarding effects. nih.gov In the self-administration procedure, where animals are trained to perform an action (e.g., press a lever) to receive a drug infusion, rats increased their responses on the active lever to receive DOC. nih.gov This behavior is indicative of the compound's reinforcing effects, as the animals voluntarily worked to receive the substance. nih.gov These findings suggest that this compound may possess both rewarding and reinforcing effects, which are important considerations in understanding its neurobiological profile. nih.gov
Table 1: Reinforcing Effects of this compound in Rodent Models
| Behavioral Paradigm | Animal Model | Test Substance | Key Finding | Reference |
|---|---|---|---|---|
| Conditioned Place Preference (CPP) | Mouse | 4-Chloro-2,5-DMA | Increased preference for the drug-paired compartment. | nih.gov |
Drug Discrimination Paradigms in Animal Models
Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of a psychoactive compound in animals. In this paradigm, an animal is trained to recognize the interoceptive cues of a specific drug and make a differential response (e.g., pressing one of two levers) to receive a reward. The ability of a novel compound to substitute for the training drug indicates that it produces similar subjective effects.
Studies utilizing this paradigm have shown that the discriminative stimulus effects of this compound (DOC) are similar to those of other serotonergic hallucinogens. ljmu.ac.uk Specifically, in rats trained to discriminate the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM), DOC produced DOM-like stimulus effects. ljmu.ac.ukacs.org Further research has demonstrated that the stimulus effects of DOC generalize to other classic hallucinogens such as N,N-dimethyltryptamine (DMT), but not to psychostimulants like methamphetamine. ljmu.ac.uk This indicates that the subjective effects of DOC in animals are more akin to those of classic psychedelics than to stimulants. ljmu.ac.uk
Table 2: Drug Discrimination Profile of this compound
| Training Drug | Test Substance | Generalization Result | Implication | Reference |
|---|---|---|---|---|
| DOM | DOC | Full substitution | Similar subjective effects to DOM | ljmu.ac.ukacs.org |
| Hallucinogens (e.g., DMT) | DOC | Generalizes | Shares subjective effects with classic hallucinogens | ljmu.ac.uk |
Head-Twitch Response (HTR) as a Serotonergic Psychedelic Proxy
The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that is widely used as a behavioral proxy for the psychedelic-like effects of compounds in humans. nih.govwikipedia.org This response is a reliable indicator of brain serotonin 5-HT2A receptor activation, which is the primary mechanism mediating the effects of classic hallucinogens. nih.govescholarship.orgnih.gov The HTR paradigm can effectively distinguish between 5-HT2A receptor agonists that are hallucinogenic and those that are not. nih.govescholarship.org
Administration of this compound (DOC) is known to induce the head-twitch response in rodents. This finding provides strong evidence that DOC's psychoactive effects are, like other classic psychedelics, mediated through its agonist activity at the 5-HT2A receptor. chemeurope.com The HTR model is a crucial tool in the preclinical assessment of compounds like DOC, offering a quantifiable behavioral endpoint to study structure-activity relationships and the neurobiological underpinnings of 5-HT2A receptor activation. nih.govresearchgate.net
Neuroplasticity and Synaptic Remodeling Research in Animal Brains
Research into the effects of serotonergic psychedelics on neuroplasticity—the brain's ability to reorganize itself by forming new neural connections—is a rapidly growing field. mdpi.com Preclinical studies suggest that these compounds can induce both structural and functional changes in neurons, which may underlie their potential long-term psychological effects. mdpi.com
Currently, there is a lack of published research investigating the specific effects of this compound on neuroplasticity and synaptic remodeling in animal models. However, studies on structurally related compounds provide a potential framework for future investigations. For example, a single administration of the psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) has been shown to affect structural brain plasticity and enhance cognitive flexibility in mice, with these changes lasting beyond the acute effects of the drug. nih.gov This research suggests that psychedelics may open a "window of plasticity," making the brain more receptive to environmental influences and facilitating the learning of new cognitive strategies. nih.gov Given the structural and pharmacological similarities between DOC and DOI, it is plausible that DOC may induce similar effects on neuronal plasticity, though dedicated studies are required to confirm this hypothesis.
Gene Expression and Proteomic Changes in Response to this compound in Animal Models
To date, specific studies examining the effects of this compound administration on gene expression or proteomic profiles in animal models have not been identified in the scientific literature. This represents a significant gap in the understanding of the molecular mechanisms downstream of receptor activation by this compound. Future research in this area would be valuable for elucidating the long-term changes in cellular function and neural circuitry that may be induced by this compound.
Mechanisms of Neurotoxicity in Cellular and Preclinical Animal Models
The potential neurotoxicity of substituted amphetamines is a subject of significant research interest, though specific data on this compound (DOC) remain limited. ljmu.ac.ukglpbio.com The physiological and toxicological properties of DOC are generally described as poorly understood. glpbio.com However, the broader class of substituted amphetamines has been studied more extensively, and these findings can inform potential mechanisms of DOC-induced toxicity. researchgate.netnih.gov
Proposed mechanisms for the neurotoxicity of related psychoactive substances often involve activation of serotonin 5-HT2A receptors, mitochondrial dysfunction, and the induction of apoptotic (programmed cell death) pathways. mdpi.commdpi.com For instance, in vitro studies on other substituted phenethylamines have demonstrated that their cytotoxic effects are associated with mitochondrial membrane depolarization and reduced intracellular ATP levels. mdpi.com While severe adverse events have been reported in human cases of DOC ingestion, often with other substances, the precise cellular mechanisms of toxicity are not well-defined. researchgate.net
A primary mechanism implicated in the neurotoxicity of many substituted amphetamines, such as methamphetamine and MDMA, is oxidative stress. nih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products with antioxidants. nih.gov Although direct studies on DOC are lacking, it is plausible that it shares these neurotoxic pathways with other members of the amphetamine class.
The neurotoxicity of amphetamines is a multifaceted process involving several converging factors that promote a pro-oxidative state. nih.gov Key contributing pathways include:
Dopamine Autoxidation : Amphetamines can cause a massive release of dopamine into the cytoplasm of neurons. This excess dopamine can auto-oxidize, producing ROS and toxic dopamine-quinones that damage nerve terminals. frontiersin.org
Mitochondrial Dysfunction : Substituted amphetamines can impair mitochondrial bioenergetics and inhibit the electron transport chain, leading to increased production of mitochondrial ROS and a reduction in cellular energy (ATP). mdpi.comnih.gov
Glutamate (B1630785) Excitotoxicity : Increased glutamate release can overstimulate its receptors, leading to an influx of calcium that further drives ROS production and activates cell death pathways. nih.gov
Depletion of Antioxidants : In vitro studies of related phenethylamines have shown a reduction in the intracellular levels of total glutathione (B108866) (GSH), a critical cellular antioxidant, indicating a compromised defense against oxidative damage. mdpi.com
This cascade of events can initiate a self-perpetuating cycle of inflammation and oxidative stress that may lead to long-term damage to serotonin and/or dopamine nerve terminals. nih.gov
Apoptotic and Necrotic Mechanisms
The neurotoxic potential of substituted amphetamines, a class to which this compound belongs, has been a subject of investigation in preclinical animal models. nih.gov While direct studies on this compound are limited, research into structurally related compounds provides a framework for understanding potential apoptotic and necrotic mechanisms. Generally, the neurotoxicity of substituted amphetamines is thought to involve multiple factors, including oxidative stress, excitotoxicity, and the induction of programmed cell death pathways. nih.govresearchgate.net
Apoptosis, or programmed cell death, is a key mechanism implicated in the neurotoxic effects of several amphetamine derivatives. nih.gov For instance, studies on methamphetamine have demonstrated its ability to induce apoptosis in striatal neurons in mice. nih.gov This process is characterized by specific morphological and biochemical hallmarks, which can be identified through methods like TUNEL staining. nih.govnih.gov Research on other hallucinogenic amphetamines, such as 3,4-methylenedioxymethamphetamine (MDMA), has also pointed towards the involvement of apoptotic pathways in their neurotoxic profiles. nih.gov
The role of the serotonin 5-HT2A receptor, a primary target of this compound, in mediating these cell death pathways is complex. Activation of 5-HT2A receptors has been linked to both neurotoxic and neuroprotective effects depending on the experimental context. nih.gov For example, some studies suggest that stimulation of 5-HT2A receptors can contribute to neuronal death. nih.gov In contrast, other research has indicated that 5-HT2A receptor agonists can protect against neurotoxicity induced by NMDA receptor antagonists. nih.gov It is important to note that the specific downstream signaling cascades initiated by this compound at the 5-HT2A receptor that would lead to either apoptosis or necrosis have not been fully elucidated in animal models.
Necrosis, a form of cell death resulting from acute injury, may also occur alongside apoptosis, particularly at higher concentrations of the substance. nih.gov The interplay between apoptotic and necrotic pathways in response to excitotoxic injury has been observed in animal models, suggesting that both mechanisms can contribute to neuronal loss. nih.gov However, the extent to which this compound induces necrosis in preclinical models remains to be specifically investigated.
Table 1: Investigated Neurotoxic Mechanisms of Related Substituted Amphetamines in Animal Models
| Compound | Animal Model | Brain Region | Observed Mechanisms |
|---|---|---|---|
| Methamphetamine | Mice | Striatum | Neuronal Apoptosis nih.gov |
| 3,4-methylenedioxymethamphetamine (MDMA) | Various | Not Specified | Apoptotic Pathways nih.gov |
| 2,5-dimethoxy-4-iodoamphetamine (DOI) | Not Specified | Not Specified | Potential for Neuronal Death via 5-HT2A Receptor Stimulation nih.gov |
Glial Activation and Neuroinflammation
Glial cells, including astrocytes and microglia, play a critical role in maintaining brain homeostasis. However, in response to neuronal injury or neurotoxic insults, these cells can become activated, leading to a state of neuroinflammation. frontiersin.org While direct evidence for this compound-induced glial activation and neuroinflammation is not available, the broader literature on substituted amphetamines suggests this is a plausible mechanism of neurotoxicity. nih.gov
Studies on compounds like methamphetamine and MDMA have shown that they can cause activation of both astrocytes and microglia. nih.gov Microglial activation, in particular, is a hallmark of the brain's inflammatory response. frontiersin.org Activated microglia can release a variety of pro-inflammatory cytokines and reactive oxygen species, which can exacerbate neuronal damage. frontiersin.org Similarly, reactive astrogliosis, a process of astrocyte activation, can occur in response to neurotoxicity, with complex consequences for neuronal survival. mdpi.com
The activation of the 5-HT2A receptor, the primary pharmacological target of this compound, may also play a role in modulating neuroinflammatory processes. Serotonergic systems are known to influence immune responses in the brain, and 5-HT2A receptors are expressed on various cell types, including glial cells. Research on the related compound DOI has suggested it may have anti-inflammatory properties mediated by 5-HT2A activity, though this has not been extensively studied in the context of neurotoxicity. ljmu.ac.uk Conversely, sustained neuronal activation and potential excitotoxicity mediated by 5-HT2A receptor agonists could indirectly trigger a neuroinflammatory cascade.
Table 2: Glial and Neuroinflammatory Responses to Neurotoxic Insults in Preclinical Models
| Insult/Compound | Animal Model | Cell Type | Observed Effect |
|---|---|---|---|
| Substituted Amphetamines (general) | Not Specified | Astrocytes, Microglia | Activation nih.gov |
| Traumatic Brain Injury | Mice | Astrocytes, Microglia | Astrogliosis and Microglial Activation mdpi.com |
| Various Neurotoxic Agents | Animal Models | Microglia | Pro-inflammatory Cytokine Release frontiersin.org |
Long-Term Neuroadaptive Changes in Receptor Systems in Animal Models
Chronic or repeated administration of psychoactive substances can lead to lasting changes in the brain, including alterations in the density and sensitivity of neurotransmitter receptors. For 5-HT2A receptor agonists like this compound, preclinical studies on related compounds suggest that long-term exposure can induce significant neuroadaptive changes in the serotonergic system.
A key finding from animal models is the downregulation and desensitization of 5-HT2A receptors following sustained agonist treatment. researchgate.net Studies involving the chronic administration of the potent 5-HT2A agonist DOI in rats have demonstrated a significant decrease in the number of high-affinity 5-HT2A receptor binding sites. researchgate.net This reduction in functional receptors is a likely compensatory mechanism to counteract the overstimulation of the serotonergic system. Interestingly, this functional desensitization can occur even as the total level of receptor protein increases, suggesting an uncoupling of the receptor from its intracellular signaling pathways. researchgate.net
These neuroadaptive changes have behavioral consequences. For example, tolerance to the behavioral effects of 5-HT2A agonists, such as the head-twitch response in rodents, has been observed with repeated administration. nih.gov This tolerance is believed to be a direct result of the downregulation and desensitization of 5-HT2A receptors.
Furthermore, the interaction between different receptor systems is an important consideration. The 5-HT2A receptor is known to form heterodimers with other receptors, such as the dopamine D2 receptor, and chronic psychedelic administration has been shown to potentially increase D2 receptor density in the striatum of mice. nih.gov Such alterations could have broad implications for neural circuits involved in reward, motivation, and motor control. The precise long-term effects of this compound on these and other receptor systems have yet to be specifically determined in preclinical animal models.
Table 3: Effects of Chronic 5-HT2A Agonist Administration in Animal Models
| Compound | Animal Model | Receptor System | Observed Effect |
|---|---|---|---|
| (-)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane HCl (DOI) | Rats | 5-HT2A | Functional Desensitization and Reduction in High-Affinity Binding Sites researchgate.net |
| Lysergic acid diethylamide (LSD), 1-(2,5-dimethoxy-4-bromophenyl)-2-aminopropane (DOB) | Not Specified | 5-HT2A, Glutamate | Adaptations in Frontocortical Receptor Binding Sites nih.gov |
| Psychedelics (general) | Mice | Dopamine D2 | Potential Increase in Striatal D2 Receptor Density nih.gov |
Applications As a Research Tool and Future Research Trajectories
4-Chloro-2,5-DMA Hydrochloride as a Pharmacological Probe for Serotonin (B10506) Receptor Systems
This compound (also known as DOC) is a valuable tool in pharmacology for studying the serotonin system. glpbio.com It is a synthetic compound belonging to the phenethylamine (B48288) class and is recognized for its activity as a potent agonist at serotonin 5-HT2A receptors, with high binding affinity. ljmu.ac.ukljmu.ac.uk This makes it useful for investigating the roles of these specific receptors in various physiological and pathological processes. The R-(-)-isomer of DOC is the more active stereoisomer. wikidoc.org
Research has shown that DOC and its analogs, such as 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA), activate the serotonin 5-HT2 receptors. glpbio.com Specifically, DOC exhibits a high affinity for the 5-HT2A receptor, which is a key element in mediating hallucinogenic effects. ljmu.ac.uk It also binds to and activates 5-HT2B and 5-HT2C receptors. ljmu.ac.ukwikidoc.org This selective action allows researchers to probe the function of these receptors in the central nervous system.
The table below summarizes the binding affinity of 4-Chloro-2,5-DMA for various serotonin receptors.
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT2A | 4.0 |
| 5-HT1A | >10,000 |
| 5-HT2B | High affinity (exact value not specified) |
| 5-HT2C | High affinity (exact value not specified) |
| Data sourced from various in vitro studies. ljmu.ac.ukwikidoc.org |
Utilization in Investigating Monoaminergic System Dysfunction in Animal Models of Neurological Disorders
In animal studies, 4-Chloro-2,5-DMA is used to model and investigate dysfunction within the monoaminergic system, which is implicated in several neurological and psychiatric disorders. The compound has been shown to induce specific behaviors in rodents that are indicative of its effects on the central nervous system. For instance, it produces the head-twitch response, which is considered a behavioral proxy for psychedelic-like effects in these animals. wikipedia.org
Studies have demonstrated that DOC can induce both stimulant and depressant effects in rats, depending on the research context. Furthermore, research using the conditioned place preference (CPP) paradigm in mice and self-administration (SA) procedures in rats has indicated that DOC has rewarding and reinforcing effects. nih.gov These findings suggest its utility in studying the neural mechanisms underlying addiction and substance dependence. nih.gov For example, a preference for drug-paired environments was observed at specific dosages, highlighting its potential for abuse.
The table below details some of the behavioral effects observed in animal models administered with 4-Chloro-2,5-DMA.
| Animal Model | Behavioral Effect | Implication |
| Rodents | Head-twitch response | Psychedelic-like effects |
| Rats | Stimulant and depressant effects | Dose-dependent CNS activity |
| Mice | Conditioned place preference | Rewarding effects |
| Rats | Self-administration | Reinforcing effects |
| Findings from preclinical behavioral studies. wikipedia.orgnih.gov |
Potential as a Scaffold for Novel Ligand Discovery in Neuroscience Research
The chemical structure of 4-Chloro-2,5-DMA serves as a foundation, or scaffold, for the development of new and more selective ligands for serotonin receptors. acs.org By modifying the functional groups on the phenethylamine backbone, medicinal chemists can design novel compounds with altered affinity and efficacy for different receptor subtypes. This approach is crucial for developing new therapeutic agents and research tools in neuroscience. nih.govacs.org
The structure-activity relationships of phenethylamine derivatives, including DOC, have been a subject of extensive research. acs.org For example, the substitution pattern on the aromatic ring significantly influences the compound's pharmacological profile. nih.gov The 2,5-dimethoxy substitution, combined with a halogen at the 4-position, as seen in DOC, is a key feature for its potent activity at 5-HT2A receptors. acs.org This knowledge is instrumental in the rational design of new molecules targeting the serotonergic system. nih.gov
Methodological Advancements in In Vivo and In Vitro Research Using this compound
The use of 4-Chloro-2,5-DMA in research has been accompanied by methodological advancements that allow for a more detailed understanding of its effects. In vitro, techniques such as radioligand binding assays have been essential in determining its affinity for various receptor subtypes. ljmu.ac.uk In vivo, sophisticated behavioral paradigms, like drug discrimination studies, have helped to characterize its subjective effects in animals and compare them to other psychoactive substances. ljmu.ac.uk
For instance, drug discrimination studies in rats have shown that the effects of DOC are similar to those of other hallucinogens like DOM and N,N-dimethyltryptamine, but distinct from stimulants like methamphetamine. ljmu.ac.uk Furthermore, analytical methods are continuously being developed to detect and quantify this compound and its metabolites in biological samples, which is important for both preclinical research and forensic toxicology. nih.gov
Unexplored Research Avenues and Gaps in Current Scientific Understanding
Despite the existing body of research, there are still significant gaps in the scientific understanding of 4-Chloro-2,5-DMA. glpbio.com While its primary mechanism of action is thought to be through 5-HT2A receptor agonism, the complete downstream signaling cascade and its modulation of other neurotransmitter systems are not fully elucidated. wikidoc.org The physiological and toxicological properties of DOC are still considered poorly understood. glpbio.com
Future research could focus on several unexplored avenues. For example, the long-term effects of exposure to DOC on brain structure and function remain largely unknown. Additionally, while its abuse potential has been suggested in animal models, the underlying neurobiological mechanisms are not fully characterized. nih.gov Further studies are also warranted to investigate its potential reinforcing properties under a wider range of conditions. ljmu.ac.uk The potential anti-inflammatory properties, similar to its analog (R)-DOI, have not yet been investigated for DOC. ljmu.ac.uk
Ethical Considerations in Preclinical Research on Psychoactive Compounds
The preclinical study of psychoactive compounds like 4-Chloro-2,5-DMA raises important ethical considerations. Research involving animals must be conducted in a humane manner, with protocols designed to minimize pain and distress. The use of such compounds in research is intended for scientific and forensic applications only. glpbio.comcaymanchem.com
Given that some of these compounds have been identified as new psychoactive substances (NPS) on the illicit market, there is a societal responsibility for researchers to handle these substances securely and to communicate their findings in a way that does not encourage misuse. nih.govunodc.org The scientific community, in collaboration with regulatory bodies, must navigate the complexities of studying substances with abuse potential while advancing the understanding of brain function and developing potential new therapies for neurological and psychiatric disorders. mdma.ch
Q & A
Q. What methodologies validate the neurotoxic mechanisms of this compound in vitro?
- Methodological Answer :
- Cell Culture Models : Expose SH-SY5Y neuroblastoma cells to sublethal doses (1–50 µM) and assess mitochondrial dysfunction via JC-1 staining.
- Oxidative Stress Markers : Quantify glutathione depletion and lipid peroxidation (MDA assay). Cross-reference with in vivo findings of dopaminergic neuron degeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
